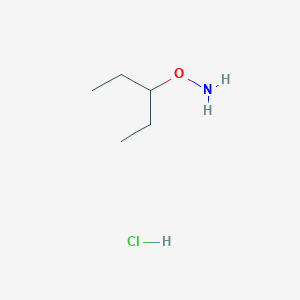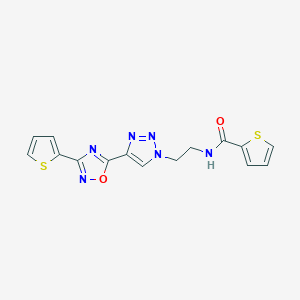![molecular formula C16H20N2O5S2 B2607909 2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide CAS No. 2097920-89-1](/img/structure/B2607909.png)
2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide” is a chemical compound that belongs to the class of organic compounds known as thiophenes . It has a molecular formula of C16H20N2O5S2 and a molecular weight of 384.47.
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The compound “this compound” likely contains this thiophene ring as part of its structure .Chemical Reactions Analysis
The nature of the sulfur reagent can have a significant impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical and Chemical Properties Analysis
As mentioned earlier, the molecular formula of this compound is C16H20N2O5S2 and it has a molecular weight of 384.47. Further physical and chemical properties are not specified in the available literature.Aplicaciones Científicas De Investigación
Chemoselective Synthesis and Optimization
A foundational aspect of researching this compound involves its synthesis and optimization for further applications. Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to synthesize N-(2-Hydroxyphenyl)acetamide, a related compound, indicating the potential for developing methodologies for similar complex molecules. This process optimization, involving various acyl donors and reaction conditions, highlights the importance of efficient synthesis routes for such compounds in pharmaceutical development (Magadum & Yadav, 2018).
Antimicrobial Applications
The antimicrobial potential of compounds bearing sulfamoyl moieties, akin to the one , has been significantly explored. For instance, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl groups, demonstrating promising antimicrobial properties. This suggests that derivatives of the mentioned compound could also be investigated for their antimicrobial efficacy, providing insights into their potential therapeutic applications (Darwish et al., 2014).
Inhibitory Effects on Enzymatic Activity
Another significant area of research is the investigation of compounds for their inhibitory effects on specific enzymes, which has therapeutic implications. Shukla et al. (2012) studied analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) for their glutaminase inhibitory activity. This research indicates the potential for exploring the compound for similar enzyme inhibition, which could be relevant in cancer therapy or metabolic disorders (Shukla et al., 2012).
Synthetic Derivatives and Biological Evaluation
Exploring synthetic derivatives of complex molecules and their biological evaluation forms a core part of pharmaceutical research. Fuloria et al. (2014) synthesized Schiff bases and thiazolidinone derivatives, presenting a methodology that could be adapted for creating derivatives of "2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide" for further biological evaluation, potentially leading to the discovery of new therapeutic agents (Fuloria et al., 2014).
Direcciones Futuras
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
2-[4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-16(20,8-12-6-7-24-10-12)11-18-25(21,22)14-4-2-13(3-5-14)23-9-15(17)19/h2-7,10,18,20H,8-9,11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEJWCSAVNGEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2607826.png)

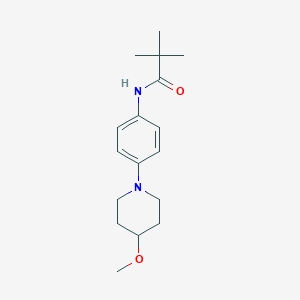
![8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2607830.png)
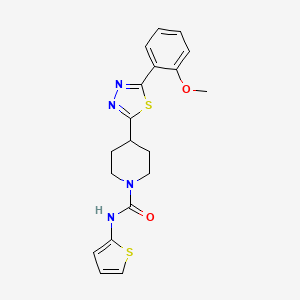


![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
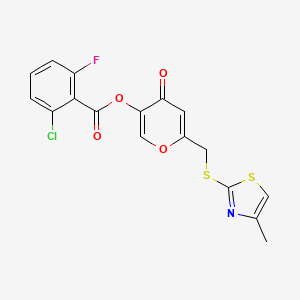
![(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide](/img/structure/B2607845.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2607846.png)
![N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B2607847.png)
